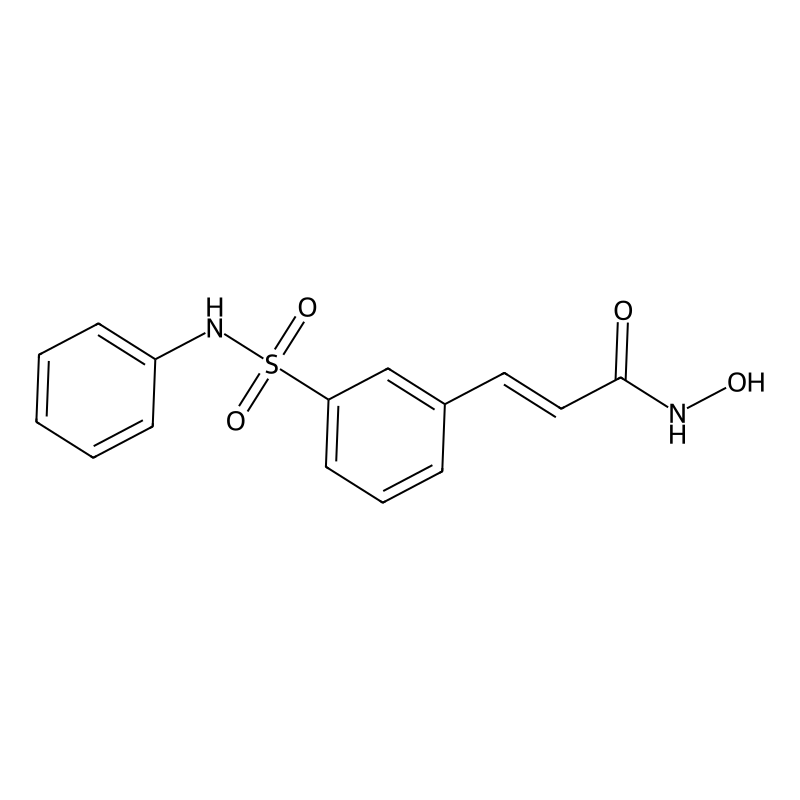

Belinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Belinostat (CAS: 866323-14-0), also known as PXD101, is a highly potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor characterized by its distinct sulfonamide-hydroxamate core . In laboratory and preclinical settings, it is primarily procured for its broad-spectrum epigenetic modulation, achieving pan-HDAC inhibition at low nanomolar concentrations. For procurement and laboratory formulation, Belinostat's physicochemical profile dictates specific handling protocols; while the free base exhibits poor aqueous solubility, it demonstrates exceptional compatibility with L-arginine-based excipient systems, enabling stable, high-concentration dosing solutions without precipitation [1]. Furthermore, its unique metabolic reliance on UGT1A1 glucuronidation, rather than standard cytochrome P450 pathways, makes it a pharmacokinetically distinct alternative to other mainstream HDAC inhibitors for complex in vivo modeling [2].

Substituting Belinostat with other common hydroxamate HDAC inhibitors, such as Vorinostat or Panobinostat, frequently compromises experimental integrity due to divergent metabolic and formulation profiles. Unlike Vorinostat, which is heavily reliant on CYP-mediated metabolism, Belinostat is predominantly cleared via UGT1A1-mediated glucuronidation [1]. Consequently, using a generic substitute in in vivo models with altered CYP450 expression or specific UGT1A1 polymorphisms (e.g., the UGT1A1*28 allele) will yield radically different pharmacokinetic exposures and toxicity profiles [1]. Additionally, from a processability standpoint, Belinostat's specific requirement for L-arginine co-formulation to prevent precipitation means that standard aqueous or generic solvent protocols used for other HDAC inhibitors will fail to achieve the required dosing concentrations, directly impacting assay reproducibility and dosing accuracy [2].

L-Arginine-Mediated Solubility Enhancement for High-Concentration Dosing

Belinostat free base exhibits highly restricted aqueous solubility (approximately 0.14 mg/mL), which severely limits direct aqueous dosing in preclinical models [1]. However, when co-formulated with L-arginine, its solubility increases dramatically by roughly 500-fold, allowing stable concentrates of up to 50 mg/mL without precipitation [1]. This specific excipient compatibility differentiates it from other pipeline compounds that require complex cyclodextrin or purely organic solvent systems to achieve viable intravenous concentrations.

| Evidence Dimension | Aqueous solubility limit |

| Target Compound Data | Belinostat + L-Arginine formulation (~50 mg/mL) |

| Comparator Or Baseline | Unformulated Belinostat in water (0.14 mg/mL) |

| Quantified Difference | ~500-fold increase in aqueous solubility |

| Conditions | Aqueous solution, physiological to slightly alkaline pH |

Essential for procurement teams and formulators needing to prepare stable, high-concentration intravenous or intraperitoneal dosing solutions without relying on toxic organic solvents.

UGT1A1-Dependent Metabolism vs. CYP450 Pathways

Unlike many conventional targeted therapies and other HDAC inhibitors that rely heavily on cytochrome P450 (CYP) enzymes for clearance, Belinostat is uniquely dependent on UGT1A1-mediated glucuronidation for its primary metabolic disposition [1]. In human liver microsome assays, UGT1A1 accounts for the vast majority of its conversion to belinostat-glucuronide, meaning its clearance is highly sensitive to UGT1A1 genetic polymorphisms (such as the *28 allele) rather than CYP3A4 inhibition [1].

| Evidence Dimension | Primary metabolic enzyme dependency |

| Target Compound Data | Belinostat (Primary clearance via UGT1A1 glucuronidation) |

| Comparator Or Baseline | Standard HDAC inhibitors like Romidepsin (Primarily CYP3A4 dependent) |

| Quantified Difference | Shift from CYP-dominated clearance to >70% UGT1A1-mediated glucuronidation |

| Conditions | Human liver microsome (HLM) metabolic profiling |

Critical for selecting an HDAC inhibitor in complex in vivo models where CYP450 enzymes are inhibited, induced, or genetically knocked out.

Broad-Spectrum Potency vs. Class-Specific Inhibitors

Belinostat functions as a highly potent pan-HDAC inhibitor, achieving an IC50 of 27 nM in cell-free HeLa extract assays . This broad-spectrum nanomolar potency contrasts sharply with class-specific inhibitors like Entinostat, which only targets Class I HDACs (HDAC1/3) and requires much higher concentrations (IC50 of 0.51–1.7 µM) to achieve inhibition .

| Evidence Dimension | Cell-free HDAC inhibition (IC50) |

| Target Compound Data | Belinostat (IC50 = 27 nM for pan-HDAC activity) |

| Comparator Or Baseline | Entinostat (IC50 = 510–1700 nM for Class I HDACs) |

| Quantified Difference | 18- to 60-fold greater absolute potency and broader isoenzyme coverage |

| Conditions | Cell-free enzymatic activity assay using acetylated histone H4 peptide substrates |

Justifies the selection of Belinostat when broad, high-potency epigenetic modulation is required across multiple HDAC classes simultaneously.

Efficacy in Chemoresistant Phenotypes

Belinostat retains significant cytotoxic efficacy in multidrug-resistant tumor models where standard chemotherapeutics fail. In A2780/cp70 ovarian cancer cells—a derivative line specifically characterized by profound cisplatin resistance—Belinostat continues to induce apoptosis and inhibit proliferation at low micromolar concentrations, demonstrating that its mechanism of action is not abrogated by standard platinum-resistance pathways .

| Evidence Dimension | Growth inhibition in resistant phenotypes |

| Target Compound Data | Belinostat (Maintains low micromolar efficacy) |

| Comparator Or Baseline | Cisplatin (Loss of efficacy / high resistance factor) |

| Quantified Difference | Bypass of platinum-resistance mechanisms |

| Conditions | In vitro proliferation assay using A2780/cp70 cisplatin-resistant cell lines |

Validates the procurement of Belinostat as a benchmark epigenetic agent for research focused on overcoming acquired chemoresistance in solid tumors.

Formulation and Excipient Research (L-Arginine Systems)

Due to its specific ~500-fold solubility enhancement when paired with L-arginine, Belinostat is an ideal active pharmaceutical ingredient (API) for studying novel amino-acid-based solubilization techniques, lyophilization protocols, and non-aqueous liquid formulations [1].

Pharmacogenetic and UGT1A1 Polymorphism Modeling

Because its clearance is heavily dominated by UGT1A1 glucuronidation, Belinostat is the optimal HDAC inhibitor for in vivo studies investigating the pharmacokinetic impacts of UGT1A1*28 polymorphisms or for use in models with compromised CYP450 function [2].

Chemoresistance Reversal Assays

Belinostat's retained efficacy in cisplatin-resistant lines (e.g., A2780/cp70) makes it a preferred procurement choice for oncology researchers screening combination therapies designed to re-sensitize refractory solid tumors to standard platinum-based chemotherapeutics.

Broad-Spectrum Epigenetic Screening

When experimental designs require the simultaneous suppression of both Class I and Class II HDACs at low nanomolar concentrations, Belinostat serves as a superior benchmark compared to class-restricted inhibitors like Entinostat .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Beleodaq

FDA Approval: Yes

Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).

This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX49 - Belinostat

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

414864-00-9

Absorption Distribution and Excretion

The volume of distribution is 409 ± 76.7 L.

1240 mL/min

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Kim MJ, Lee JS, Park SE, Yi HJ, Jeong IG, Kang JS, Yun J, Lee JY, Ro S, Lee JS, Choi EK, Hwang JJ, Kim CS. Combination treatment of renal cell carcinoma with belinostat and 5-fluorouracil: A role for oxidative stress-induced DNA damage and HSP90-regulated thymidine synthase. J Urol. 2014 Nov 26. pii: S0022-5347(14)05012-5. doi: 10.1016/j.juro.2014.11.091. [Epub ahead of print] PubMed PMID: 25433307.

3: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2014 Nov 17. doi: 10.1111/bjh.13222. [Epub ahead of print] PubMed PMID: 25404094.

4: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.

5: Thomas A, Rajan A, Szabo E, Tomita Y, Carter CA, Scepura B, Lopez-Chavez A, Lee MJ, Redon CE, Frosch A, Peer CJ, Chen Y, Piekarz R, Steinberg SM, Trepel JB, Figg WD, Schrump DS, Giaccone G. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study. Clin Cancer Res. 2014 Nov 1;20(21):5392-402. doi: 10.1158/1078-0432.CCR-14-0968. Epub 2014 Sep 4. PubMed PMID: 25189481; PubMed Central PMCID: PMC4216756.

6: Poole RM. Belinostat: first global approval. Drugs. 2014 Sep;74(13):1543-54. doi: 10.1007/s40265-014-0275-8. PubMed PMID: 25134672.

7: Thompson CA. Belinostat approved for use in treating rare lymphoma. Am J Health Syst Pharm. 2014 Aug 15;71(16):1328. doi: 10.2146/news140056. PubMed PMID: 25074945.

8: McDermott J, Jimeno A. Belinostat for the treatment of peripheral T-cell lymphomas. Drugs Today (Barc). 2014 May;50(5):337-45. doi: 10.1358/dot.2014.50.5.2138703. Review. PubMed PMID: 24918834.

9: Savickiene J, Treigyte G, Valiuliene G, Stirblyte I, Navakauskiene R. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells. Anticancer Drugs. 2014 Sep;25(8):938-49. doi: 10.1097/CAD.0000000000000122. PubMed PMID: 24800886.

10: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.

Explore Compound Types